molecular formula C9H5N3 B12975682 Cinnoline-8-carbonitrile

Cinnoline-8-carbonitrile

Cat. No.: B12975682
M. Wt: 155.16 g/mol
InChI Key: HNCIHFLOLKTYJC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnoline-8-carbonitrile typically involves the reaction of phenanthrene-9,10-dione with 2-cyanoacetohydrazide, followed by thionylation with phosphorus pentasulfide to yield 3-thioxo-2,3-dihydrodibenzo[f,h]cinnoline-4-carbonitrile. This intermediate is then cyclized with chloroacetonitrile in the presence of piperidine in ethanol to produce this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Cinnoline-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cinnoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve solvents such as ethanol, dichloromethane, and acetonitrile, with temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological and chemical properties.

Mechanism of Action

The mechanism of action of cinnoline-8-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives inhibit enzymes like glycogen synthase kinase 3 and acetylcholinesterase, leading to various biological effects . The exact pathways can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Cinnoline-8-carbonitrile is structurally similar to other heterocyclic compounds such as quinazolines, quinoxalines, and phthalazines. These compounds share a fused ring system with nitrogen atoms and exhibit diverse biological activities .

Uniqueness

What sets this compound apart is its unique combination of a benzene ring fused to a pyridazine ring with a cyano group at the 8-position. This structure imparts distinct chemical reactivity and biological activity, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C9H5N3

Molecular Weight

155.16 g/mol

IUPAC Name

cinnoline-8-carbonitrile

InChI

InChI=1S/C9H5N3/c10-6-8-3-1-2-7-4-5-11-12-9(7)8/h1-5H

InChI Key

HNCIHFLOLKTYJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C#N)N=NC=C2

Origin of Product

United States

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